molecular formula C21H15NO4 B11541131 2-(2-methoxyphenyl)-5-phenoxy-1H-isoindole-1,3(2H)-dione

2-(2-methoxyphenyl)-5-phenoxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B11541131
M. Wt: 345.3 g/mol
InChI Key: ZGBDXSJQNJJKDF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a methoxyphenyl group and a phenoxy group attached to an isoindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate phenoxy-substituted precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the isoindole-dione ring structure. The reaction conditions may include elevated temperatures and the use of solvents such as dichloromethane or toluene to ensure the solubility of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2-(2-methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole-dione compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-5-phenoxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-phenoxyisoindole-1,3-dione

InChI

InChI=1S/C21H15NO4/c1-25-19-10-6-5-9-18(19)22-20(23)16-12-11-15(13-17(16)21(22)24)26-14-7-3-2-4-8-14/h2-13H,1H3

InChI Key

ZGBDXSJQNJJKDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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